molecular formula C15H18N2O3 B2843221 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione CAS No. 2415452-93-4

1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione

Cat. No.: B2843221
CAS No.: 2415452-93-4
M. Wt: 274.32
InChI Key: YHNYAQLPCBGLAO-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and a methylprop-2-en-1-yl group attached to a piperazine ring, which is further substituted with a dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylamine and 2-methylprop-2-en-1-ol.

    Formation of Piperazine Ring: The initial step involves the formation of the piperazine ring through a cyclization reaction. This can be achieved by reacting 2-methoxyphenylamine with an appropriate dihaloalkane under basic conditions.

    Substitution Reactions: The piperazine ring is then functionalized by introducing the 2-methylprop-2-en-1-yl group through a substitution reaction, often using an alkylating agent.

    Oxidation to Dione: The final step involves the oxidation of the piperazine ring to introduce the dione functionality. This can be accomplished using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione moiety to diols or other reduced forms.

    Substitution: The methoxyphenyl and methylprop-2-en-1-yl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

    1-(2-Methoxyphenyl)piperazine: Lacks the dione and methylprop-2-en-1-yl groups.

    4-(2-Methylprop-2-en-1-yl)piperazine-2,3-dione: Lacks the methoxyphenyl group.

    1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine: Lacks the dione functionality.

Uniqueness: 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-(2-methylprop-2-enyl)piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11(2)10-16-8-9-17(15(19)14(16)18)12-6-4-5-7-13(12)20-3/h4-7H,1,8-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNYAQLPCBGLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(C(=O)C1=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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